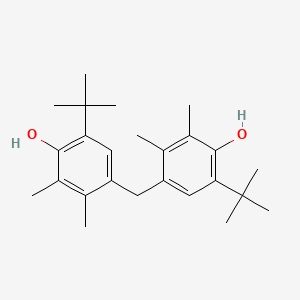

4,4'-Methylenebis(6-tert-butyl-2,3-xylenol)

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

84604-88-6 |

|---|---|

Molekularformel |

C25H36O2 |

Molekulargewicht |

368.6 g/mol |

IUPAC-Name |

6-tert-butyl-4-[(5-tert-butyl-4-hydroxy-2,3-dimethylphenyl)methyl]-2,3-dimethylphenol |

InChI |

InChI=1S/C25H36O2/c1-14-16(3)22(26)20(24(5,6)7)12-18(14)11-19-13-21(25(8,9)10)23(27)17(4)15(19)2/h12-13,26-27H,11H2,1-10H3 |

InChI-Schlüssel |

WWJFRZVPENPMEQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(C=C1CC2=CC(=C(C(=C2C)C)O)C(C)(C)C)C(C)(C)C)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Scheme

$$

2 \text{C}{12}\text{H}{18}\text{O} + \text{CH}2\text{O} \rightarrow \text{C}{25}\text{H}{36}\text{O}2

$$

Procedure

-

- 6-tert-butyl-2,3-xylenol (as the phenolic precursor)

- Formaldehyde (as the methylene source)

-

- Acidic catalysts such as hydrochloric acid or sulfuric acid.

- Alternatively, basic catalysts like sodium hydroxide can be used.

-

- The reaction is typically carried out at elevated temperatures (80–120°C).

- Solvents such as toluene or xylene are often employed to dissolve reactants and facilitate the reaction.

-

- The process usually takes several hours to ensure complete condensation.

-

- The crude product is purified by recrystallization using solvents like methanol or ethanol.

Solvent-Free Synthesis

This eco-friendly approach eliminates the use of organic solvents, reducing environmental impact.

Procedure

-

- Same as in the direct condensation method (6-tert-butyl-2,3-xylenol and formaldehyde).

-

- Solid acids such as zeolites or ion-exchange resins can be used as heterogeneous catalysts.

-

- The reaction is conducted under mechanical stirring at temperatures between 100–150°C.

- A vacuum may be applied to remove water formed during the reaction.

-

- Higher yield due to reduced side reactions.

- Simplified purification process.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction by providing uniform heating and enhancing molecular interactions.

Procedure

-

- Similar to the direct condensation method.

- Acidic ionic liquids can be used as both solvents and catalysts.

-

- Microwave power: 300–600 W.

- Reaction time: 10–30 minutes.

- Temperature: 100–120°C.

-

- Significantly reduced reaction time.

- Improved yield and selectivity.

Enzymatic Synthesis

This biocatalytic method employs enzymes for selective functionalization and coupling of phenolic compounds.

Procedure

-

- Peroxidases or laccases are commonly employed for oxidative coupling reactions.

-

- Phenolic precursors and a mild oxidizing agent like hydrogen peroxide.

-

- Temperature: 25–40°C.

- pH: 5–8 (buffered conditions).

-

- High specificity for desired products.

- Mild reaction conditions minimize by-products.

Comparative Data Table

| Method | Catalyst/Condition | Temperature (°C) | Reaction Time | Advantages | Challenges |

|---|---|---|---|---|---|

| Direct Condensation | Acid/Base catalyst | 80–120 | Hours | Simple setup | Requires solvent purification |

| Solvent-Free Synthesis | Solid acids (e.g., zeolites) | 100–150 | Hours | Eco-friendly | Requires high temperature |

| Microwave-Assisted | Acidic ionic liquids | 100–120 | Minutes | Fast, energy-efficient | Requires specialized equipment |

| Enzymatic Synthesis | Peroxidases/Laccases | 25–40 | Hours | Mild conditions, high specificity | Limited scalability |

Notes on Optimization

- The choice of catalyst significantly affects yield and selectivity.

- Reaction parameters like temperature, pH, and time must be optimized for each method.

- Purification techniques such as recrystallization or chromatography are essential for obtaining high-purity products.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

EINECS 283-372-9 hat eine breite Palette wissenschaftlicher Forschungsanwendungen. Es wird in verschiedenen Bereichen eingesetzt, darunter Chemie, Biologie, Medizin und Industrie. In der Chemie wird es häufig als Reagenz oder Zwischenprodukt in der chemischen Synthese verwendet. In Biologie und Medizin kann es für Forschungszwecke verwendet werden, z. B. zur Untersuchung seiner Auswirkungen auf biologische Systeme oder zur Entwicklung neuer Pharmazeutika. In der Industrie kann es bei der Herstellung verschiedener Produkte eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von EINECS 283-372-9 beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung entfaltet ihre Wirkungen, indem sie an diese Zielstrukturen bindet und deren Aktivität moduliert. Die spezifischen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der chemischen Natur der Verbindung und ihrem Verwendungszweck ab.

Wissenschaftliche Forschungsanwendungen

Polymer Stabilization

One of the primary applications of 4,4'-Methylenebis(6-tert-butyl-2,3-xylenol) is as an antioxidant stabilizer in various polymers. It effectively protects against thermal oxidation, which can lead to degradation during processing and usage. This compound is particularly beneficial for:

- Rubbers : Enhances durability and lifespan by preventing oxidative damage.

- Resins : Improves the thermal stability of polyolefins, PVCs, and other synthetic resins.

- Chloro- and Nitrogen-containing Polymers : Provides resistance against aging and discoloration.

The effectiveness of this compound in stabilizing polymers has been demonstrated in numerous studies. For instance, it has been shown to maintain the mechanical properties of rubber compounds under thermal stress .

Food Packaging

The antioxidant properties of 4,4'-Methylenebis(6-tert-butyl-2,3-xylenol) make it suitable for use in food packaging materials. Its ability to inhibit oxidative rancidity helps prolong the shelf life of food products. Recent research highlighted its detection in high concentrations in plasma and breast milk samples from pregnant women, raising concerns about its safety and potential toxicity . This necessitates further investigation into its effects on human health and the environment.

Cosmetics

In the cosmetics industry, this compound is utilized for its stabilizing effects in formulations containing oils and fats. It helps prevent product degradation due to oxidation, ensuring longer-lasting efficacy and safety of cosmetic products. The incorporation of this antioxidant can enhance the texture and appearance of lotions and creams .

Case Studies

Wirkmechanismus

The mechanism of action of EINECS 283-372-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the chemical nature of the compound and its intended use .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Steric Effects

The position and type of substituents significantly influence antioxidant activity and physicochemical properties:

Key Observations :

- Steric Hindrance: The tert-butyl groups at positions 2 and 6 in 4,4′-Methylenebis(2,6-di-tert-butylphenol) provide greater steric protection to the phenolic -OH group, enhancing oxidative stability compared to the target compound.

- Substituent Position: Moving the methyl group from C2/C3 (target compound) to C4 (2,2′-Methylenebis(4-methyl-6-tert-butylphenol)) reduces molecular weight and alters solubility but may decrease radical-scavenging efficiency.

Bridging Group Variations

The bridging group between aromatic rings modulates flexibility and compatibility with polymer matrices:

- Methylene Bridge (Target Compound) : Offers moderate rigidity, balancing compatibility with both rigid (epoxy resins) and flexible (polyethylene) polymers.

- Butylidene Bridge (4,4′-Butylidenebis(3-methyl-6-tert-butylphenol)): Increases hydrophobicity and may reduce migration in cross-linked systems but shows slight hepatotoxicity in rodent studies.

- Thiobis Bridge (4,4′-Thiobis(3-methyl-6-tert-butylphenol)): Sulfur incorporation improves metal deactivation but may introduce odor issues in sensitive applications.

Biologische Aktivität

4,4'-Methylenebis(6-tert-butyl-2,3-xylenol) (commonly referred to as MBX) is a synthetic antioxidant primarily utilized in industrial applications. Its chemical structure allows it to exhibit significant biological activities, particularly in the context of oxidative stress and cellular protection mechanisms. This article aims to synthesize existing research findings on the biological activity of MBX, focusing on its antioxidant properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C19H26O2

- Molecular Weight : 286.41 g/mol

- CAS Number : 84604-88-6

Antioxidant Activity

The primary biological activity attributed to MBX is its role as an antioxidant. Research indicates that MBX effectively scavenges free radicals and inhibits lipid peroxidation, which is crucial in preventing cellular damage associated with oxidative stress.

- Free Radical Scavenging : MBX donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Inhibition of Lipid Peroxidation : Studies demonstrate that MBX can significantly reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in various biological systems .

- Regulation of Redox-sensitive Pathways : MBX has been shown to modulate redox-sensitive signaling pathways, including the activation of transcription factors such as Nrf2, which leads to the upregulation of endogenous antioxidant enzymes .

Case Studies

Several studies have highlighted the biological effects of MBX:

Study 1: In Vivo Antioxidant Efficacy

A study conducted on rats exposed to oxidative stress revealed that administration of MBX significantly reduced oxidative damage markers in liver tissues. The results indicated a decrease in serum levels of liver enzymes (ALT and AST), suggesting hepatoprotective effects .

Study 2: Cytotoxicity and Antiproliferative Effects

In vitro studies using cancer cell lines demonstrated that MBX exhibits cytotoxic effects against various types of cancer cells. The compound induced apoptosis through the activation of caspase pathways and reduced cell viability in a dose-dependent manner .

Comparative Analysis with Other Antioxidants

To better understand the efficacy of MBX, it is beneficial to compare its antioxidant properties with other known antioxidants.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 4,4'-Methylenebis(6-tert-butyl-2,3-xylenol) | 15 | Free radical scavenging |

| Vitamin C | 50 | Free radical scavenging |

| Quercetin | 30 | Inhibition of lipid peroxidation |

| Curcumin | 40 | Modulation of redox pathways |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4'-Methylenebis(6-tert-butyl-2,3-xylenol), and how can purity be validated?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted phenols and formaldehyde under acidic or alkaline conditions. For purity validation, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, as commercial batches achieve >95% purity using this method . Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) analysis are critical for structural confirmation, particularly to verify methyl and tert-butyl group positions .

Q. How can researchers characterize the thermal stability of this compound for polymer stabilization applications?

- Methodological Answer : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques. For example, studies on analogous methylenebis-phenolic compounds show decomposition temperatures exceeding 250°C, but results may vary with substituent patterns. Baseline experiments should include isothermal TGA under nitrogen/oxygen atmospheres to simulate industrial processing conditions .

Advanced Research Questions

Q. What mechanistic insights explain the antioxidant behavior of 4,4'-Methylenebis(6-tert-butyl-2,3-xylenol) in radical scavenging?

- Methodological Answer : Electron Paramagnetic Resonance (EPR) spectroscopy can track radical quenching efficiency. Comparative studies with 2,2'-Methylenebis(4,6-di-tert-butylphenol) suggest that steric hindrance from tert-butyl groups enhances stability of phenoxyl radicals. Density Functional Theory (DFT) calculations further elucidate hydrogen-donating capacities and bond dissociation energies .

Q. How do structural modifications (e.g., substituent position) impact catalytic performance in cross-coupling reactions?

- Methodological Answer : Systematic variation of substituents (e.g., replacing methyl with ethyl groups) paired with kinetic studies can reveal steric/electronic effects. For instance, 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) derivatives show enhanced catalytic activity in Suzuki-Miyaura reactions due to optimized ligand geometry. Reaction monitoring via Gas Chromatography-Mass Spectrometry (GC-MS) is advised .

Data Analysis and Experimental Design

Q. How should researchers address contradictions in reported thermal degradation profiles of methylenebis-phenolic compounds?

- Methodological Answer : Discrepancies often arise from differences in purity (e.g., residual solvents), testing protocols, or substituent configurations. Replicate experiments using standardized TGA parameters (heating rate: 10°C/min, inert atmosphere) and cross-validate with DSC for enthalpy changes. Reference certified analytical standards (>99% purity) to minimize variability .

Q. What factorial design approaches are suitable for optimizing reaction conditions in synthesis or application studies?

- Methodological Answer : A 2<sup>k</sup> factorial design is effective for screening variables like catalyst loading, temperature, and solvent polarity. For example, in polymerization studies, factors influencing antioxidant efficacy (e.g., concentration, matrix compatibility) can be tested via Response Surface Methodology (RSM) to identify synergistic effects .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Safety Data Sheets (SDS) for analogous compounds (e.g., 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)) recommend using nitrile gloves, fume hoods, and avoiding inhalation of dust. Storage at +4°C in amber glass vials prevents photodegradation . Spill management requires inert adsorbents (e.g., vermiculite) and disposal per hazardous waste protocols .

Applications in Material Science

Q. How can researchers evaluate the compound’s efficacy as a UV stabilizer in polyolefins?

- Methodological Answer : Accelerated weathering tests (e.g., QUV exposure) combined with tensile strength measurements and FTIR analysis for carbonyl index tracking are standard. Comparative studies with commercial stabilizers (e.g., Irganox 1010) should include melt-flow index (MFI) assessments to gauge processing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.